2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide
Beschreibung
The compound 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide is a spirocyclic hydantoin derivative featuring a diazaspiro[4.5]decane core substituted with a methyl group at the 6-position and an acetamide-linked 4-nitrophenyl moiety. Its molecular formula is C₁₉H₂₁N₄O₅, with a molecular weight of 385.40 g/mol . This compound has been investigated for antiviral activity, particularly in inhibiting viral polymerase interactions (e.g., with residues His124 and Trp4 in the A42R protein) .
Eigenschaften
IUPAC Name |
2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5/c1-11-4-2-3-9-17(11)15(23)20(16(24)19-17)10-14(22)18-12-5-7-13(8-6-12)21(25)26/h5-8,11H,2-4,9-10H2,1H3,(H,18,22)(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYDHHQYPHZTRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC12C(=O)N(C(=O)N2)CC(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide is a synthetic compound notable for its spirocyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a unique spirocyclic structure that contributes to its biological properties. The IUPAC name denotes its complex arrangement, which includes both a diazaspiro framework and an acetamide functional group.
- Molecular Formula : CHNO
- Molecular Weight : 270.28 g/mol
- CAS Number : 875422-94-9
The biological activity of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide is primarily attributed to its interaction with specific molecular targets within biological systems. The spirocyclic structure allows the compound to fit into unique binding sites on enzymes or receptors, modulating their activity and influencing various biochemical pathways.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial agents.
Anticancer Activity
Recent studies have explored the potential anticancer effects of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide. Preliminary data suggest that it may induce apoptosis in cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study tested the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
-
Anticancer Screening :
- In vitro assays on human cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability.
- The IC50 value was determined to be approximately 25 µM.
Comparative Analysis with Similar Compounds
The biological activity of 2-{6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}-N-(4-nitrophenyl)acetamide can be compared with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetic acid | Structure | Moderate antibacterial activity |
| 2-(6-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)ethylamine | Structure | Lower anticancer efficacy compared to target compound |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents on the arylacetamide group or modifications to the spirocyclic core. These changes influence solubility, bioavailability, and target affinity.
Table 1: Structural and Physicochemical Comparison
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
